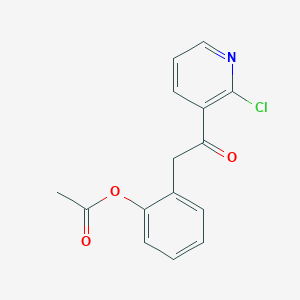

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone

Description

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a structurally complex organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a ketone group at the 3-position. The benzyl moiety is further functionalized with an acetoxy group, making this compound a hybrid of aromatic, heterocyclic, and ester functionalities.

The compound’s reactivity is likely influenced by the electron-withdrawing chlorine atom on the pyridine ring, which may enhance the electrophilicity of the ketone group. The acetoxybenzyl group could impart hydrolytic instability under basic conditions, a common trait of ester-containing molecules .

Properties

CAS No. |

898766-35-3 |

|---|---|

Molecular Formula |

C15H12ClNO3 |

Molecular Weight |

289.71 g/mol |

IUPAC Name |

[2-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |

InChI |

InChI=1S/C15H12ClNO3/c1-10(18)20-14-7-3-2-5-11(14)9-13(19)12-6-4-8-17-15(12)16/h2-8H,9H2,1H3 |

InChI Key |

GYQZZYILMNYCIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC(=O)C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-acetoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom in the pyridyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxybenzyl group can undergo hydrolysis to release acetic acid, while the chloropyridyl ketone moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-acetoxybenzyl 2-chloro-3-pyridyl ketone and related compounds:

Key Differences and Implications

Substituent Effects on Reactivity: The 2-chloro substituent in the target compound enhances electrophilicity at the ketone compared to unsubstituted analogs like 3-acetylpyridine. This could make it more reactive in nucleophilic addition reactions . Acetoxybenzyl vs. This may limit its utility in aqueous environments but enhance lipophilicity for membrane penetration in bioactive molecules .

Functional Group Comparison :

- Ketone vs. Ester : Unlike ethyl 3-(2-chloro-3-pyridyl)acrylate (an ester), the ketone in the target compound is less prone to hydrolysis but more reactive toward reducing agents. This distinction is critical in designing stable agrochemicals or pharmaceuticals .

For example, the 2-chloro-3-pyridyl motif is common in neonicotinoid insecticides, though the acetoxybenzyl group would require further stability testing .

Research Findings and Data Gaps

- Synthetic Routes: No direct data exists for the synthesis of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone. However, analogous compounds like ethyl 3-(2-chloro-3-pyridyl)acrylate are synthesized via Claisen-Schmidt condensations or palladium-catalyzed cross-couplings .

- Physicochemical Properties : Predicted log Kow values (based on structural analogs) suggest moderate hydrophobicity (~2.5–3.5), similar to 3-acetylpyridine. Experimental validation is needed for precise solubility and stability profiles .

Biological Activity

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone (CAS No. 898766-35-3) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an acetoxy group, a benzyl moiety, and a chloro-substituted pyridine ring. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, and provides insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone is , with a molecular weight of approximately 289.71 g/mol. The presence of functional groups such as the acetoxy and chloro groups suggests that the compound can participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that 2-acetoxybenzyl 2-chloro-3-pyridyl ketone exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various bacterial and fungal strains. The pyridine ring's ability to interact with biological targets enhances its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The structural features allow for interaction with enzymes and receptors involved in cancer progression, making it a candidate for further investigation in cancer therapy.

The mechanism by which 2-acetoxybenzyl 2-chloro-3-pyridyl ketone exerts its biological effects involves several pathways:

- Enzyme Inhibition : The chloro group in the structure may facilitate binding to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Nucleophilic Substitution Reactions : The acetoxy group can undergo hydrolysis, leading to the formation of acetic acid and increasing the reactivity of the compound towards biological targets.

Case Studies

Several studies have explored the biological activity of similar compounds:

- A study on pyridine derivatives highlighted their potential as anticancer agents by demonstrating significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) cells .

- Another investigation focused on the antifungal activity of related compounds, showing efficacy against Candida species by disrupting biofilm formation and membrane integrity .

Comparative Analysis

The following table summarizes comparisons between 2-acetoxybenzyl 2-chloro-3-pyridyl ketone and structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Acetoxybenzaldehyde | Contains an aldehyde instead of a ketone | More reactive; potential for diverse biological actions |

| 3-Chlorobenzyl 3-pyridyl ketone | Different substitution pattern | Varies in biological activity; potential as an enzyme inhibitor |

| Acetophenone | Lacks the pyridine moiety | Commonly used as a solvent; limited biological activity |

| Benzoylpyridine | Contains a benzoyl group | Known for diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.